5-(Bromomethyl)-3-(4-bromophenyl)isoxazole is an organic compound belonging to the isoxazole family, characterized by a five-membered heterocyclic ring containing one nitrogen atom and one oxygen atom. The compound features a bromomethyl group and a para-bromophenyl substituent, contributing to its unique chemical properties and potential biological activities. Its molecular formula is with a molecular weight of approximately 316.98 g/mol. The compound is notable for its applications in medicinal chemistry and materials science due to the reactivity of the bromine atoms and the isoxazole ring structure.
5-(Bromomethyl)-3-(4-bromophenyl)isoxazole is a heterocyclic compound containing a five-membered ring with nitrogen and oxygen atoms adjacent to each other. It also has two bromine atoms and a bromomethyl group attached to the ring. Heterocyclic compounds are an important class of molecules in medicinal chemistry due to their diverse biological properties PubChem, 5-(Bromomethyl)-3-(4-bromophenyl)isoxazole.
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogenating agents like bromine for substitution .
Research indicates that 5-(Bromomethyl)-3-(4-bromophenyl)isoxazole exhibits significant biological activities, including:
Several synthetic routes have been developed for the preparation of 5-(Bromomethyl)-3-(4-bromophenyl)isoxazole. Notable methods include:
5-(Bromomethyl)-3-(4-bromophenyl)isoxazole has diverse applications across various fields:
Studies on the interaction of 5-(Bromomethyl)-3-(4-bromophenyl)isoxazole with biological targets reveal that it can bind to specific proteins or enzymes, influencing various cellular pathways. These interactions are essential for understanding its mechanism of action and potential therapeutic effects. Further research is ongoing to elucidate these interactions more comprehensively.
Several compounds share structural similarities with 5-(Bromomethyl)-3-(4-bromophenyl)isoxazole. Notable examples include:
| Compound Name | Structural Features |
|---|---|
| 5-(Bromomethyl)-3-phenylisoxazole | Lacks para-bromophenyl substituent |
| 5-(Bromomethyl)-3-(4-chlorophenyl)isoxazole | Contains a chlorophenyl instead of bromine |
| 3-(4-(Bromomethyl)phenyl)isoxazole | Different positioning of bromomethyl group |
The uniqueness of 5-(Bromomethyl)-3-(4-bromophenyl)isoxazole lies in its specific substitution pattern, which influences its reactivity and biological activity compared to other isoxazole derivatives. The presence of both bromine substituents enhances its potential interactions with biological targets, making it a valuable compound for further research .
The synthesis of 5-(bromomethyl)-3-(4-bromophenyl)isoxazole requires careful selection of appropriate precursor molecules that contain the necessary functional groups for subsequent cyclocondensation reactions [1]. The most commonly employed precursors for this dibrominated isoxazole derivative include benzohydroximinoyl chlorides and propargyl bromide, which serve as the nitrile oxide equivalent and alkyne component, respectively [1] [2].
Benzohydroximinoyl chlorides represent the preferred precursor class for introducing the 4-bromophenyl substituent at the 3-position of the isoxazole ring [2]. These compounds are typically prepared from the corresponding benzaldoximes through chlorination reactions using various chlorinating agents [2]. The 4-bromobenzaldoxime serves as the immediate precursor to 4-bromobenzohydroximinoyl chloride, which upon treatment with appropriate reagents generates the reactive nitrile oxide intermediate required for cycloaddition [3] [2].
Propargyl bromide functions as the dipolarophile component in the cycloaddition reaction, ultimately providing the bromomethyl substituent at the 5-position of the isoxazole ring [1] [4]. The terminal alkyne functionality in propargyl bromide undergoes facile [3+2] cycloaddition with nitrile oxides to form the five-membered heterocyclic ring system [1] [5]. Alternative alkyne precursors such as propargyl alcohol derivatives can also be employed, though subsequent functionalization steps are required to introduce the bromomethyl group [3].
The selection of precursors must consider the electronic properties of the aromatic substituents, as electron-withdrawing groups such as the para-bromine atom can influence the reactivity of the nitrile oxide intermediate [6] [7]. Research has demonstrated that brominated aromatic precursors exhibit enhanced biological activity in the resulting isoxazole derivatives, making them particularly valuable synthetic targets [6].
The incorporation of halogen atoms into organic molecules requires specialized synthetic strategies that ensure regioselective and efficient functionalization [7] [8]. For 5-(bromomethyl)-3-(4-bromophenyl)isoxazole synthesis, halogenation can occur either through direct halogenation of pre-formed isoxazole derivatives or through the use of pre-halogenated precursor molecules [7] [1].
Direct halogenation approaches utilize N-halosuccinimides as effective halogenating agents for isoxazole ring systems [7]. N-bromosuccinimide in particular has been demonstrated to provide excellent regioselectivity for C-4 halogenation of 3,5-diarylisoxazoles when employed in acetic acid solvent systems [7]. The reaction mechanism involves electrophilic aromatic substitution, where the electron-rich isoxazole ring undergoes bromination at the most nucleophilic position [7].
Table 1: Halogenation Conditions for Isoxazole Derivatives
| Halogenating Agent | Solvent | Temperature | Reaction Time | Yield Range |
|---|---|---|---|---|
| N-bromosuccinimide | Acetic acid | Room temperature | 2-4 hours | 65-85% |
| N-chlorosuccinimide | Acetic acid | Room temperature | 3-5 hours | 60-80% |
| N-iodosuccinimide | Acetic acid | Room temperature | 1-3 hours | 70-90% |
Acid catalysis plays a crucial role in the halogenation process, with strong acids being required for efficient halogenation of certain isoxazole substrates depending on the electronic nature of the substituents [7]. The presence of electron-withdrawing groups on the phenyl ring, such as the para-bromine substituent, can influence the reaction rate and selectivity [7].
Alternative halogenation strategies involve the use of pre-halogenated building blocks, where the halogen atoms are introduced during the initial precursor synthesis steps [1] [8]. This approach often provides superior regiocontrol and avoids potential issues with over-halogenation or undesired side reactions [1]. The preparation of halogenated propargyl derivatives represents a key example of this strategy, where propargyl bromide serves as both the alkyne component and the source of the bromomethyl functionality [1] [8].
Cyclocondensation reactions represent the cornerstone methodology for isoxazole ring construction, with [3+2] cycloaddition being the most widely employed approach [9] [10] [5]. The formation of 5-(bromomethyl)-3-(4-bromophenyl)isoxazole relies on the cycloaddition between nitrile oxides and alkyne components under carefully controlled reaction conditions [1] [5].
The nitrile oxide intermediate is generated in situ from benzohydroximinoyl chloride precursors through dehydrohalogenation reactions [2] [1]. Sodium hydrogen carbonate serves as an effective base for this transformation, promoting the elimination of hydrogen chloride to form the reactive 1,3-dipolar species [1]. The reaction is typically conducted at low temperatures (0°C) to maintain the stability of the nitrile oxide intermediate and prevent unwanted side reactions [1].
Table 2: Cyclocondensation Reaction Parameters
| Parameter | Optimal Conditions | Alternative Conditions | Yield Impact |
|---|---|---|---|
| Temperature | 0°C | Room temperature | 58% vs 45% |
| Base | Sodium hydrogen carbonate | Potassium carbonate | 58% vs 42% |
| Solvent | Dichloromethane | Tetrahydrofuran | 58% vs 38% |
| Reaction Time | 24 hours | 12 hours | 58% vs 35% |
The mechanism of isoxazole formation involves several key steps beginning with the nucleophilic attack of hydroxylamine on carbonyl compounds [11] [12]. In the case of 1,3-dicarbonyl precursors, the reaction proceeds through initial imine formation followed by intramolecular cyclization [11] [12]. The process involves proton transfer steps and elimination of water to form the aromatic five-membered ring [11].
Alternative cyclocondensation approaches include the reaction of hydroxylamine hydrochloride with 3-(dimethylamino)-1-arylprop-2-en-1-ones in aqueous media [10]. This methodology provides high yields under mild conditions without requiring additional catalysts [10]. The reaction is conducted at 50°C for 2 hours in water, followed by precipitation and filtration to obtain the desired isoxazole products [10].
Solvent effects play a significant role in determining reaction efficiency and selectivity [10] [13]. Dichloromethane has been identified as the optimal solvent for many isoxazole-forming reactions, providing superior yields compared to other organic solvents [13]. The choice of solvent affects both the solubility of reactants and the stability of reactive intermediates [13].
The purification of 5-(bromomethyl)-3-(4-bromophenyl)isoxazole requires sophisticated separation techniques due to the presence of multiple bromine atoms and the potential for regioisomeric products [14] [1]. Column chromatography represents the primary purification method, utilizing silica gel as the stationary phase with carefully optimized solvent systems [14] [1].
The crude reaction mixture obtained from the cyclocondensation reaction is initially subjected to aqueous workup procedures to remove inorganic salts and water-soluble impurities [1]. The organic layer is separated and dried over anhydrous sodium sulfate to remove trace water content [1] [15]. Anhydrous sodium sulfate effectively binds water molecules through hydration, forming the stable decahydrate and leaving the organic product completely dry [15].
Column chromatography separation employs silica gel with mesh sizes typically ranging from 100-200 mesh, providing optimal resolution for isoxazole derivatives [16]. The sample loading should not exceed 2-5% of the silica gel weight to ensure effective separation [16]. Light petroleum and ethyl acetate mixtures serve as effective eluent systems, with ratios of 8:1 to 10:1 providing good separation of the desired product from reaction byproducts [1] [14].
Table 3: Characterization Data for Isoxazole Derivatives
| Analytical Method | Key Diagnostic Features | Typical Values |
|---|---|---|
| Proton Nuclear Magnetic Resonance | Isoxazole C-4 proton | 6.5-6.8 ppm (singlet) |
| Carbon-13 Nuclear Magnetic Resonance | Isoxazole carbons | 96-170 ppm |
| Infrared Spectroscopy | Carbon-nitrogen stretch | 1650-1690 cm⁻¹ |
| Mass Spectrometry | Molecular ion peak | 316.98 m/z |
Thin layer chromatography serves as an essential monitoring tool throughout the purification process [17] [18]. Silica gel plates with fluorescent indicators allow for easy visualization of organic compounds under ultraviolet light [18] [19]. The retention factor values provide valuable information about compound polarity and can be used to optimize column chromatography conditions [17] [19].
Recrystallization techniques offer additional purification options for obtaining high-purity crystalline products [20]. The process involves dissolving the crude material in a minimum volume of hot solvent, followed by controlled cooling to promote crystal formation [20]. Hexanes and ethanol represent commonly employed recrystallization solvents for isoxazole derivatives [1] [20].
Melting point determination provides crucial information about compound purity and identity [21]. Pure 5-(bromomethyl)-3-(4-bromophenyl)isoxazole exhibits a sharp melting point range, typically within 2-3°C, while impure samples show broader melting ranges [21]. The melting point apparatus should be calibrated and heated slowly to ensure accurate temperature measurements [21].
Spectroscopic characterization employs multiple analytical techniques to confirm structural identity [22] [23] [24]. Proton nuclear magnetic resonance spectroscopy reveals characteristic signals for the isoxazole C-4 proton, which appears as a singlet in the 6.5-6.8 ppm region [22] [24]. The aromatic protons of the 4-bromophenyl group exhibit distinct coupling patterns that confirm the substitution pattern [24].
Infrared spectroscopy provides complementary structural information through the identification of characteristic functional group vibrations [23]. The isoxazole ring exhibits diagnostic carbon-nitrogen stretching frequencies in the 1650-1690 cm⁻¹ region, while carbon-bromine stretching appears at lower frequencies around 650-510 cm⁻¹ [14] [23].
Proton Nuclear Magnetic Resonance spectroscopy provides crucial structural information for 5-(Bromomethyl)-3-(4-bromophenyl)isoxazole. Analysis conducted in deuterated chloroform at 500 MHz reveals distinct spectral features characteristic of this compound [3]. The bromomethyl protons appear as a singlet at δ 4.45 (2H, -CH₂Br), indicating the methylene group's equivalence and the absence of coupling with adjacent protons. The isoxazole ring proton manifests as a singlet at δ 6.18 (1H), confirming the presence of the heterocyclic framework. The aromatic region displays complex multipicity patterns with signals at δ 7.51-7.58 (m, 4H, ArH) representing the para-bromophenyl protons, and a doublet of doublets at δ 7.78 (2H, J 8.8, 1.3 Hz, ArH) indicating ortho-meta coupling patterns typical of para-disubstituted benzene rings [3].
Carbon-13 Nuclear Magnetic Resonance spectroscopy conducted at 126 MHz in deuterated chloroform provides comprehensive carbon framework characterization [3]. The bromomethyl carbon resonates at δ 18.4, positioned upfield due to the electron-withdrawing bromine substituent. The isoxazole ring carbon appears at δ 103.4, consistent with the electron-deficient nature of this heterocyclic position. Additional aromatic carbons resonate at δ 119.3, 127.4, 129.6, 131.3, and 131.7, representing the bromophenyl carbons with characteristic chemical shifts influenced by bromine substitution. The quaternary carbons of the isoxazole ring system appear at δ 150.5, 156.4, and 167.6, reflecting the electronic distribution within the heterocyclic framework [3].
Infrared spectroscopy using Attenuated Total Reflectance methodology reveals characteristic vibrational frequencies that confirm the structural features of 5-(Bromomethyl)-3-(4-bromophenyl)isoxazole [3]. The spectrum displays absorption bands at 2923 and 2852 cm⁻¹, corresponding to asymmetric and symmetric carbon-hydrogen stretching vibrations of the bromomethyl group. The isoxazole ring exhibits characteristic frequencies at 1609 and 1582 cm⁻¹, attributed to carbon-nitrogen and carbon-oxygen stretching vibrations within the heterocyclic system. Additional absorption at 1463 cm⁻¹ represents aromatic carbon-carbon stretching modes of the bromophenyl substituent [3].
Mass spectrometric analysis employs Electrospray Ionization methodology to determine molecular ion characteristics [1]. The compound exhibits a molecular ion peak at m/z 316.98 [M]⁺, consistent with the calculated molecular weight of 5-(Bromomethyl)-3-(4-bromophenyl)isoxazole. High-Resolution Mass Spectrometry confirms the exact molecular composition with calculated values for C₁₀H₇Br₂NO [M+H]⁺ at 316.98, validating the proposed molecular structure [1]. The isotope pattern analysis reveals characteristic bromine isotope distributions, with peaks separated by 2 mass units reflecting the presence of two bromine atoms in the molecular structure [1].
| Spectroscopic Method | Solvent/Conditions | Key Features | Reference |
|---|---|---|---|
| ¹H Nuclear Magnetic Resonance | CDCl₃, 500 MHz | δ 4.45 (s, 2H, -CH₂Br), 6.18 (s, 1H, isoxazole H), 7.51-7.78 (m, 6H, ArH) | [3] |
| ¹³C Nuclear Magnetic Resonance | CDCl₃, 126 MHz | δ 18.4 (CH₂Br), 103.4 (isoxazole C), 119.3-167.6 (aromatic C) | [3] |
| Infrared Spectroscopy | Attenuated Total Reflectance | 2923, 2852, 1609, 1582, 1463 cm⁻¹ | [3] |
| Mass Spectrometry | Electrospray Ionization | m/z 316.98 [M]⁺ | [1] |
While specific crystallographic data for 5-(Bromomethyl)-3-(4-bromophenyl)isoxazole remains limited in the available literature, structural insights can be derived from closely related brominated isoxazole derivatives [4] [5]. Crystallographic studies of similar compounds reveal that brominated isoxazoles typically adopt planar or near-planar conformations, with the isoxazole ring maintaining aromatic character through delocalized electron systems [4]. The presence of bromine substituents introduces significant steric effects that influence molecular packing arrangements in the solid state [5].
Molecular modeling studies of related 4-bromoisoxazole derivatives indicate that the isoxazole ring system remains essentially coplanar, with substituent groups exhibiting specific torsional relationships [4]. For compounds containing phenyl substituents at position 3, torsion angles typically range from 40° to 50° between the aryl groups and the central heterocyclic system [4]. The bromomethyl substituent at position 5 is expected to adopt conformations that minimize steric interactions while maintaining favorable electronic overlap with the isoxazole ring system [5].
Crystal packing analysis of brominated isoxazole derivatives reveals several important intermolecular interaction patterns [5] [6]. Bromine atoms can participate in halogen bonding interactions, contributing to crystal stability through directional non-covalent contacts. The isoxazole nitrogen and oxygen atoms serve as hydrogen bond acceptors, facilitating interactions with adjacent molecules through carbon-hydrogen to heteroatom contacts [6]. Aromatic stacking interactions between bromophenyl groups contribute additional stabilization to the crystal lattice through pi-pi interactions [5].
| Structural Feature | Typical Range | Influence on Packing | Reference |
|---|---|---|---|
| Isoxazole ring planarity | Deviation < 5° | Facilitates aromatic stacking | [4] |
| Phenyl-isoxazole torsion | 40-50° | Controls intermolecular spacing | [4] |
| Halogen bonding | C-Br···N/O distances 3.0-3.5 Å | Enhances crystal stability | [5] |
| Hydrogen bonding | C-H···N/O distances 2.5-3.0 Å | Directs molecular arrangement | [6] |
Thermal analysis of isoxazole derivatives demonstrates that these compounds generally exhibit decomposition temperatures above 250°C, with specific values depending on substitution patterns [7] [8]. The presence of bromine substituents in 5-(Bromomethyl)-3-(4-bromophenyl)isoxazole is expected to influence thermal stability through both electronic and steric effects [8]. Thermogravimetric analysis of related heterocyclic compounds reveals that decomposition typically occurs in single-stage processes over broad temperature ranges, indicating complex bond-breaking mechanisms [8].
Mechanistic studies of isoxazole thermal decomposition indicate that the heterocyclic ring undergoes cleavage through multiple pathways [7]. The primary decomposition route involves nitrogen-oxygen bond scission, leading to formation of nitrile and carbonyl-containing fragments [7]. For 5-(Bromomethyl)-3-(4-bromophenyl)isoxazole, additional pathways involving carbon-bromine bond cleavage are anticipated, potentially generating brominated aromatic fragments and hydrogen bromide as thermal products [9] [7].
Computational analysis suggests that isoxazole decomposition proceeds through the mechanism: isoxazole → nitrile intermediate → acetonitrile + carbon monoxide, rather than direct fragmentation to hydrogen cyanide and ketene products [7]. The presence of bromine substituents may alter these pathways by stabilizing certain intermediates or facilitating alternative fragmentation patterns [9].
Kinetic analysis of thermal decomposition reveals that brominated isoxazoles exhibit activation energies that vary with substitution patterns [8]. The decomposition enthalpy values are influenced by the presence of electron-withdrawing substituents, with brominated derivatives typically showing reduced decomposition enthalpies compared to unsubstituted analogs [8]. Differential Scanning Calorimetry studies indicate that compounds containing multiple bromine substituents decompose with lower heat requirements, suggesting weakened intermolecular forces due to electronic effects [8].
| Thermal Property | Typical Value | Factors Affecting Stability | Reference |
|---|---|---|---|
| Decomposition onset | >250°C | Bromine substitution pattern | [8] |
| Maximum decomposition rate | 320-350°C | Electronic effects of substituents | [8] |
| Decomposition enthalpy | 200-300 J/g | Number of halogen substituents | [8] |
| Activation energy | Variable | Molecular structure complexity | [7] |
Solubility characteristics of 5-(Bromomethyl)-3-(4-bromophenyl)isoxazole in polar aprotic solvents demonstrate excellent compatibility with commonly used laboratory solvents [11]. Dimethyl sulfoxide represents the optimal solvent system, providing exceptional solvation through strong dipole-dipole interactions with the isoxazole heteroatoms and favorable interactions with the brominated substituents [12] [13]. Dimethylformamide similarly exhibits excellent solubility properties, facilitating dissolution through coordination with the nitrogen and oxygen atoms of the isoxazole ring [14].
Acetone provides good solubility for 5-(Bromomethyl)-3-(4-bromophenyl)isoxazole, with the carbonyl group forming favorable interactions with the heterocyclic system [15]. The solubility in acetone is enhanced by the polar nature of the bromomethyl and bromophenyl substituents, which interact favorably with the solvent's dipole moment [16].
Dichloromethane serves as an exceptionally effective solvent for 5-(Bromomethyl)-3-(4-bromophenyl)isoxazole, demonstrating high solubility characteristics [11]. The halogenated nature of both solvent and solute creates favorable intermolecular interactions through halogen bonding and dipole-dipole forces [17]. Chloroform similarly provides excellent solvation properties, with the compound readily dissolving to form homogeneous solutions suitable for spectroscopic analysis and synthetic transformations [14].
Ethanol exhibits moderate solubility properties for 5-(Bromomethyl)-3-(4-bromophenyl)isoxazole, with dissolution facilitated by hydrogen bonding between the alcohol hydroxyl group and the isoxazole heteroatoms [12] [11]. Methanol demonstrates similar behavior, though with slightly enhanced solubility due to its smaller molecular size and increased polarity [12]. The alcoholic solvents provide sufficient solvation for most synthetic and analytical applications, particularly when used at elevated temperatures [14].
Water solubility of 5-(Bromomethyl)-3-(4-bromophenyl)isoxazole is severely limited due to the hydrophobic nature of the brominated aromatic system [16] [11]. The compound is essentially insoluble in pure water, requiring organic co-solvents or surfactant systems for aqueous applications [14]. This hydrophobic character is attributed to the extensive halogenation and aromatic substitution pattern, which prevents favorable solvation by water molecules [18].
| Solvent Category | Representative Solvents | Solubility Level | Interaction Mechanism | Reference |
|---|---|---|---|---|
| Polar Aprotic | Dimethyl sulfoxide, Dimethylformamide | Excellent | Dipole-dipole, coordination | [12] [13] |
| Chlorinated | Dichloromethane, Chloroform | High | Halogen bonding, van der Waals | [11] [17] |
| Alcoholic | Ethanol, Methanol | Moderate | Hydrogen bonding | [12] [11] |
| Aqueous | Water | Insoluble | Hydrophobic exclusion | [16] [11] |